REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[Cl:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][N:8]=1.CI.CC(O)=O>C1COCC1.CCOCC>[Cl:6][C:7]1[C:12]([CH3:1])=[C:11]([Cl:13])[CH:10]=[CH:9][N:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
3.75 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
0.374 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.114 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
was added dropwise at −78 C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to give a reaction mixture pH (wet pH paper) of 5-6
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (10 mL), dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 589 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |